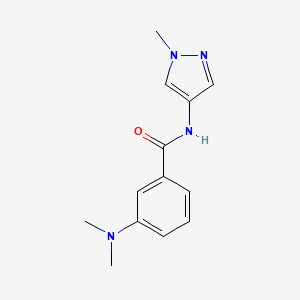
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide, also known as DMAMCL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide exerts its biological effects by binding to specific target proteins and modulating their activity. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the death of cancer cells. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of inhibitors of various target proteins, including protein kinases and proteases.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the target protein and cell type. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In normal cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have low toxicity and minimal effects on cell viability and proliferation. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain assays. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be sensitive to air and light, which can affect its stability over time.
Orientations Futures
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several potential future directions, including its use as a scaffold for the design of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide could be used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing. Further research is needed to fully explore the potential of 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide in these and other fields.
Méthodes De Synthèse
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-bromobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with dimethylamine and hydrogen gas in the presence of palladium on carbon catalyst to yield 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)12-6-4-5-10(7-12)13(18)15-11-8-14-17(3)9-11/h4-9H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKOPHAZJIGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)